molecular formula C24H27FN2O3S B2931287 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892784-87-1

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2931287
CAS No.: 892784-87-1
M. Wt: 442.55
InChI Key: JUWXMITWEFPGAN-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, including a quinoline core, a piperidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Ring Formation: This can be achieved through nucleophilic substitution reactions where a piperidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Piperidine N-oxide derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Compounds with different substituents replacing the fluoro group.

Scientific Research Applications

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine ring may interact with protein targets, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
  • 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Uniqueness

Compared to similar compounds, 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one exhibits unique properties due to the presence of the piperidine ring, which can enhance its binding affinity to certain biological targets. Additionally, the fluoro group can increase the compound’s metabolic stability and overall efficacy.

Properties

IUPAC Name

6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-3-10-27-16-23(31(29,30)18-9-7-8-17(2)13-18)24(28)19-14-20(25)22(15-21(19)27)26-11-5-4-6-12-26/h7-9,13-16H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXMITWEFPGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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